(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid
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Overview
Description
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of nitro groups on both the alpha and para positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid typically involves the condensation of 4-nitrobenzaldehyde with nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for biochemical research .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. These include the development of new drugs for the treatment of various diseases, such as cancer and bacterial infections .
Industry
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, lacking the nitro groups, with different chemical properties and applications.
4-Nitrocinnamic Acid: Similar structure but with only one nitro group, leading to different reactivity and applications.
Alpha-(p-nitrophenyl)cinnamic Acid: Similar structure but with the nitro group only on the alpha position.
Uniqueness
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is unique due to the presence of nitro groups on both the alpha and para positions. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives. Its unique structure also allows for specific interactions with biological molecules, making it valuable for research and industrial applications .
Properties
CAS No. |
6277-62-9 |
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Molecular Formula |
C15H10N2O6 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(E)-2,3-bis(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-15(19)14(11-3-7-13(8-4-11)17(22)23)9-10-1-5-12(6-2-10)16(20)21/h1-9H,(H,18,19)/b14-9+ |
InChI Key |
MJNHSMCHYCVNAZ-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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